molecular formula C8H8O3 B1675948 Mandelic acid CAS No. 90-64-2

Mandelic acid

Cat. No. B1675948
CAS RN: 90-64-2
M. Wt: 152.15 g/mol
InChI Key: IWYDHOAUDWTVEP-UHFFFAOYSA-N
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Description

Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula C6H5CH(OH)CO2H. It is a white crystalline solid that is soluble in water and polar organic solvents . It is a useful precursor to various drugs . The molecule is chiral and the racemic mixture is known as paramandelic acid . It is derived from bitter almonds and has been studied for use with acne .


Molecular Structure Analysis

Mandelic acid is a 2-hydroxy monocarboxylic acid that is acetic acid in which two of the methyl hydrogens are substituted by phenyl and hydroxyl groups . The InChI is InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11) . The Canonical SMILES is C1=CC=C(C=C1)C(C(=O)O)O .


Chemical Reactions Analysis

Mandelic acid is a substrate or product of several biochemical processes called the mandelate pathway . It has been used in the production of ®-(-)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations .


Physical And Chemical Properties Analysis

Mandelic acid has a molar mass of 152.149 g·mol−1 . It has a density of 1.30 g/cm3 . The melting point is 119 °C (246 °F; 392 K) for the optically pure form . The boiling point is 321.8 °C (611.2 °F; 595.0 K) . It is soluble in water at 15.87 g/100 mL . It is also soluble in diethyl ether, ethanol, isopropanol .

Scientific Research Applications

Pharmaceutical Synthesis

Mandelic acid is widely used as a reactant in the synthesis of various pharmaceuticals. It plays a crucial role in the production of semi-synthetic penicillins and cephalosporins , which are essential antibiotics in combating bacterial infections . Additionally, it serves as a starting material for antiobesity and antitumor agents , highlighting its significance in addressing major health concerns .

Skincare Products

Due to its antibacterial properties, Mandelic acid is also employed as an active ingredient in skincare modalities. It is particularly effective in treating acne and improving skin texture, making it a valuable component in cosmetic formulations .

Chiral Resolution

The chirality of Mandelic acid underlies its application in stereochemistry research. It is used for molecule recognition and as a chiral resolving agent, which is pivotal in producing enantiomerically pure substances, a critical aspect in drug development .

Environmental Remediation

Mandelic acid-derived organogelators have been explored for their ability to solidify organic liquids and fossil oils. This application is particularly relevant for addressing chemical-induced water pollution and managing environmental spills .

Sensing Substrate

In scientific research, Mandelic acid serves as a sensing substrate for molecule recognition. This application is crucial in the development of sensors and diagnostic tools that can detect specific molecules with high precision .

Antioxidant Properties

Recent studies have characterized the antioxidant properties of Mandelic acid, suggesting potential applications in protecting against oxidative stress-related damage. This could have implications for health supplements and therapeutic agents .

Mechanism of Action

Target of Action

Mandelic acid, a type of gentle alpha hydroxy acid (AHA), primarily targets the skin cells. It is particularly effective on the top layer of the skin, known as the epidermis . Mandelic acid is also known to target melanocytes, the cells responsible for producing melanin, the pigment that gives color to our skin .

Mode of Action

Mandelic acid interacts with its targets by loosening the bonds that adhere the dead or old skin cells to the skin surface . This helps shed old, dryer skin cells to reveal new smoother skin cells . As a tyrosinase inhibitor, mandelic acid interrupts the melanin production cycle by blocking melanocytes from forming and rising through the layers of skin .

Biochemical Pathways

Mandelic acid is a substrate or product of several biochemical processes called the mandelate pathway . The most studied mandelic acid degradation pathway from Pseudomonas putida consists of mandelate racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, benzaldehyde dehydrogenase and downstream benzoic acid degradation pathways .

Pharmacokinetics

It is known that mandelic acid penetrates the skin much more slowly compared to other ahas due to its large molecular size . This slow absorption may mean that it feels less irritating to the skin than other AHAs .

Result of Action

The molecular and cellular effects of mandelic acid’s action are primarily seen in the improvement of skin appearance. It helps manage acne and clogged pores by unclogging pores, dissolving blackheads and comedones, and controlling sebum production . Mandelic acid has antibacterial properties and may help remove acne-causing bacteria in the skin . It may also reduce inflammation and redness, which helps reduce the occurrence of breakouts, including cystic acne breakouts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of mandelic acid. For instance, excess exposure to the sun, hormonal imbalance, and inflammatory skin conditions (such as acne and eczema) can all trigger excess melanin production. This makes hyperpigmentation more likely. Mandelic acid can help to prevent this by accelerating cell turnover, exfoliating away any irregular pigment that’s lodged in these skin cells .

Future Directions

The global mandelic acid market size is projected to reach approximately USD XX Million by the end of 2032 . The market is expected to expand at a CAGR of XX% during the forecast period (2024-2032) . Biotechnological strategies for the production of ®-(-)-mandelic acid through microbial biotransformation and enzymatic catalysis are being focused on .

properties

IUPAC Name

2-hydroxy-2-phenylacetic acid
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InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)
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InChI Key

IWYDHOAUDWTVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
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Molecular Formula

C8H8O3
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Related CAS

32518-00-6, Array
Record name Poly(mandelic acid)
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DSSTOX Substance ID

DTXSID6023234
Record name Mandelic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS]
Record name Benzeneacetic acid, .alpha.-hydroxy-
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Vapor Pressure

0.0000164 [mmHg]
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Product Name

Mandelic Acid

CAS RN

90-64-2, 611-72-3
Record name Mandelic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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